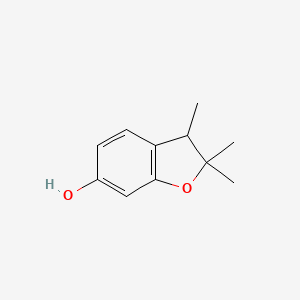

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL

Description

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is a dihydrobenzofuran derivative characterized by a fused benzofuran core with three methyl substituents at positions 2, 2, and 3, along with a hydroxyl group at position 5. The following analysis instead focuses on structurally analogous dihydrobenzofuran derivatives to infer comparative insights.

Properties

IUPAC Name |

2,2,3-trimethyl-3H-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-9-5-4-8(12)6-10(9)13-11(7,2)3/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFHYFLFJRJJDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=C(C=C2)O)OC1(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis : This compound serves as an important building block in organic synthesis. Its unique structure allows for the modification and creation of more complex molecules used in various chemical applications.

Chemical Reactions : 2,2,3-trimethyl-2,3-dihydrobenzofuran-6-OL can undergo various reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield different alcohol derivatives.

- Substitution : The compound can participate in substitution reactions with various nucleophiles and halogenating agents.

Antimicrobial Properties : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

Anti-inflammatory Effects : The compound has been investigated as an inhibitor of microsomal prostaglandin E2 synthase (mPGES)-1. In vitro studies indicate that it reduces prostaglandin E2 production in activated macrophages, suggesting potential applications in managing inflammatory diseases .

Antioxidant Activity : Preliminary studies suggest that this compound possesses antioxidant properties that may protect against oxidative stress-related conditions .

Medicinal Applications

The therapeutic potential of this compound has been explored in treating various diseases due to its biological activities. Its role as an mPGES-1 inhibitor highlights its potential use in developing anti-inflammatory drugs.

Case Study on Antimicrobial Activity

A comparative study assessed the antimicrobial properties of various dihydrobenzofurans, emphasizing the significant efficacy of this compound against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Study on Inhibition of mPGES-1

Research conducted by Lucas et al. (2021) focused on dihydrobenzofuran derivatives as mPGES-1 inhibitors. The study concluded that modifications to the benzofuran core can enhance potency and selectivity against mPGES-1 significantly .

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes due to its unique chemical properties. Its synthesis methods are optimized for large-scale production while ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, and the functional groups at the C-3 position play a crucial role in its selectivity . The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Functional Group Variations

The key structural distinction lies in the substituents attached to the dihydrobenzofuran core:

- 2,3-Dihydrobenzofuran-6-ol (CAS 23681-89-2): Simplest structure with only a hydroxyl group at position 6 .

- cis/trans-2,3-Dimethoxy-2-phenyl-2,3-dihydrobenzofuran-6-ol : Features methoxy groups at positions 2 and 3, a phenyl group at position 2, and a hydroxyl group at position 6 .

- 2,3-Diphenyl-1-benzofuran-6-ol (CAS 38256-48-3): Contains phenyl groups at positions 2 and 3 on a benzofuran (non-dihydro) scaffold .

- 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL : Hypothetically, methyl groups at positions 2, 2, and 3 would confer greater lipophilicity compared to phenyl or methoxy substituents.

Physicochemical Properties

- Lipophilicity : Methyl groups (hypothetical) in the target compound would increase lipophilicity compared to hydroxyl or methoxy derivatives.

- Stability : Methoxy and phenyl groups in and compounds may enhance steric hindrance, whereas methyl groups in the target could improve metabolic stability.

Biological Activity

2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL is a compound belonging to the class of dihydrobenzofurans, which have garnered attention for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzofuran core with specific substitutions that enhance its biological properties. The hydroxyl group at the C-6 position is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of microsomal prostaglandin E2 synthase (mPGES)-1. Molecular docking studies suggest that it can bind effectively to the active site of this enzyme, which plays a significant role in inflammation and pain pathways .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

1. Antimicrobial Properties

Several studies have demonstrated the antimicrobial efficacy of this compound:

| Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

2. Anti-inflammatory Effects

The compound's ability to inhibit mPGES-1 suggests potential anti-inflammatory applications. In vitro studies show that it reduces prostaglandin E2 production in activated macrophages, indicating a role in managing inflammatory diseases .

3. Antioxidant Activity

Preliminary studies indicate that this compound possesses antioxidant properties. This activity may contribute to its protective effects against oxidative stress-related conditions.

Case Study: Inhibition of mPGES-1

A study conducted by Lucas et al. (2021) explored the development of dihydrobenzofuran derivatives as mPGES-1 inhibitors. The findings suggested that modifications to the benzofuran core significantly enhanced potency and selectivity against mPGES-1 .

Research on Antimicrobial Activity

In a comparative study assessing various dihydrobenzofurans' antimicrobial properties, this compound was highlighted for its significant activity against Gram-positive and Gram-negative bacteria as well as fungi.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of 2,2,3-Trimethyl-2,3-dihydrobenzofuran-6-OL?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H NMR to identify methyl substituents (δ 1.2–1.5 ppm for CH3 groups) and hydroxyl protons (δ 5.0–6.0 ppm). 13C NMR confirms the dihydrobenzofuran backbone (e.g., carbonyl carbons at δ 170–190 ppm).

- Infrared Spectroscopy (IR) : Detect O–H stretching (3200–3600 cm⁻¹) and C–O–C ether linkages (1050–1250 cm⁻¹).

- Cross-reference with computational predictions (e.g., ACD/Labs Percepta Platform) for validation .

Q. What are the critical storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation.

- Container : Use silanized glassware (deactivated with 5% dimethyldichlorosilane) to minimize adsorption losses.

- Atmosphere : Purge containers with nitrogen to avoid oxidation .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to mitigate respiratory irritation (H335).

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictory analytical data between HPLC and LC-MS be resolved for this compound in complex matrices?

- Methodological Answer :

- Solid-Phase Extraction (SPE) Optimization : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol. Adjust pH to 3–5 to enhance recovery.

- Internal Standards : Spike with deuterated analogs (e.g., triclosan-d3) to correct matrix effects.

- Method Validation : Validate limits of detection (LOD: ≤0.1 µg/L) and quantification (LOQ: ≤0.5 µg/L) using matrix-matched calibration curves .

Q. What strategies optimize the synthesis yield of this compound under varying reaction conditions?

- Methodological Answer :

- Solvent Selection : Use 1,4-dioxane for improved solubility of intermediates.

- Temperature Control : Stir at room temperature (20–25°C) to avoid side reactions (e.g., over-oxidation).

- Stoichiometry : Maintain a 1:1 molar ratio between benzoylisothiocyanate and precursor compounds to minimize byproducts .

Q. How to design experiments to assess the compound's reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Model Reactions : Perform Friedel-Crafts alkylation with tert-butyl chloride under anhydrous AlCl3 catalysis.

- In-Situ Monitoring : Track substituent regioselectivity via time-resolved NMR or HPLC.

- Kinetic Analysis : Calculate rate constants (k) at varying temperatures (25–80°C) to determine activation energy .

Q. What methodological considerations are essential for validating an analytical method to quantify this compound in environmental samples?

- Methodological Answer :

- Recovery Studies : Spike influent wastewater samples at 10–100 µg/L and compare pre-/post-extraction concentrations.

- Cross-Validation : Confirm results with high-resolution mass spectrometry (HRMS; resolving power ≥30,000).

- Interlaboratory Reproducibility : Share protocols with collaborative labs to assess %RSD (<15% acceptable) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound using ethanol/water (70:30 v/v) and verify purity via HPLC (≥98%).

- Instrument Calibration : Standardize NMR spectrometers with tetramethylsilane (TMS) and IR with polystyrene films.

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., Analytical and Bioanalytical Chemistry) to identify outliers .

Notes

- Key References : Prioritize journals like Analytical and Bioanalytical Chemistry (2019) for SPE protocols and International Journal of Organic Chemistry (2012) for synthesis optimization .

- Safety Compliance : Adhere to hazard codes H302 (harmful if swallowed) and H319 (serious eye irritation) in experimental documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.